N-Octadecylurea
Overview
Description
N-Octadecylurea is an organic compound with the molecular formula C19H40N2O. It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by an octadecyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octadecylurea can be synthesized through the reaction of octadecylamine with urea. The reaction typically involves heating octadecylamine and urea in a solvent such as N,N-dimethylformamide at elevated temperatures. For instance, one method involves heating octadecylamine (0.539 g, 2 mmol) with urea (0.24 g, 4 mmol) in dry N,N-dimethylformamide at 150°C for 7 hours under stirring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Octadecylurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized to form corresponding urea derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction of this compound can lead to the formation of amine derivatives.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. This compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substituting Agents: Common substituting agents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized urea derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-Octadecylurea has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It is used in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-Octadecylurea involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, facilitating the formation of emulsions and dispersions. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dioctadecylurea: Similar in structure but with two octadecyl groups attached to the urea molecule.
N-Octadecylcarbamate: Similar in structure but with a carbamate group instead of a urea group.
Uniqueness
N-Octadecylurea is unique due to its specific surfactant properties and its ability to form stable emulsions and dispersions. Its long hydrophobic chain and urea group provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
octadecylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)22/h2-18H2,1H3,(H3,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDMSSZEBNLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062221 | |
Record name | Octadecylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-08-9 | |
Record name | N-Octadecylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Octadecylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-octadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OCTADECYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT35TVW7Q2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the phase behavior of Octadecylurea monolayers at the air-water interface?
A1: Octadecylurea monolayers exhibit intriguing phase transitions at the air-water interface. Research shows that these monolayers can transition between two condensed phases: a β phase with a larger limiting area and an α phase with a smaller limiting area [, ]. This transition is influenced by factors like temperature and pressure, and is accompanied by changes in the conformation of the alkyl side chain and the hydrogen bonding within the urea head groups []. Notably, Octadecylurea is the first reported example of a monolayer exhibiting a thermal contraction-type phase transition with increasing temperature at the air/water interface [].
Q2: How does Octadecylurea interact with other molecules in monolayer films?
A2: Studies have investigated the interactions of Octadecylurea with other molecules in mixed monolayer systems. For instance, in mixtures with Hexadecylurea, an azeotropic transformation was observed []. Additionally, when combined with Octadecanoic acid, Octadecylurea exhibits strong condensation effects in 1:1 mixed films, attributed to acid-base equilibrium and the formation of ordered COO⁻ and NH₃⁺ head groups linked by electrostatic forces []. Interestingly, even small amounts of Octadecanoic acid can influence the polymorphism of Octadecylurea monolayers, suppressing the formation of the low-temperature β-phase [].
Q3: How can the spectroscopic properties of Octadecylurea be characterized?
A3: Infrared External Reflection Spectroscopy (IERS) has been successfully employed to study the phase transition of Octadecylurea monolayers at the air-water interface []. Spectral changes in the νas(CH2), νs(CH2), amide I, amide II, and δ(NH2) vibration regions provide insights into the molecular organization and interactions within the monolayer during phase transitions [].
Q4: Are there any applications of Octadecylurea in material science?
A4: Research suggests that Octadecylurea can be used in conjunction with other molecules to modify the properties of materials. For example, a derivative of Octadecylurea, 1-methyl-2,4-bis(N-octadecylurea)benzene (MOB), has been used as a gelator in Polyalphaolefin (PAO) lubricants []. The MOB interacts with chemically modified TiO2 nanoparticles (TTO), improving their dispersibility within the lubricant and enhancing its tribological properties, such as friction reduction and anti-wear performance [].
Q5: Has Octadecylurea been used in the development of Langmuir-Blodgett films?
A5: Yes, Octadecylurea has proven valuable in the construction of Langmuir-Blodgett (LB) films. It has been successfully incorporated into films containing tetracyanoquinodimethane (TCNQ) charge transfer salts []. In these films, Octadecylurea is mixed with semiamphiphilic TCNQ ionic salts to enhance film stability at the water surface [].
Q6: Are there examples of Octadecylurea being used in supramolecular chemistry?
A6: Research highlights the potential of Octadecylurea in supramolecular chemistry, particularly in the development of thermochromic materials []. For instance, a binary mixture of 1-(4-hydroxyphenyl)-3-octadecylurea (PU18) and a fluoran dye (FD) exhibits thermochromic behavior []. The formation of a supramolecular complex between PU18 and the FD leads to a color change, demonstrating potential for rewritable paper applications [].
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